N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (hereafter referred to as Compound X) is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a dimethylsulfamoylphenyl group and a thiophene-acetamide side chain. This article compares Compound X with structurally similar analogues, focusing on synthesis, pharmacological profiles, and structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-20(2)26(22,23)13-7-5-11(6-8-13)15-18-19-16(24-15)17-14(21)10-12-4-3-9-25-12/h3-9H,10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXOGMXBYXQMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the oxadiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophene ring: The final step involves the coupling of the oxadiazole intermediate with a thiophene derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazole derivatives.
Medicine: Potential therapeutic agent due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: As a component in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to trigger a signaling cascade.
Comparison with Similar Compounds
Structural Analogues and SAR
Table 1: Key Structural Features and Modifications
SAR Insights :
- Electron-Withdrawing Groups (EWGs) : The dimethylsulfamoyl group in Compound X enhances solubility and may improve target binding compared to chlorophenyl (electron-deficient) or pyridinyl groups .
- Thiophene vs. Thiazole/Thiadiazole : Thiophene’s aromaticity and smaller size likely favor membrane permeability over bulkier thiazole/thiadiazole cores .
- Linkage Type : Sulfanyl (S–) linkages in analogues (e.g., ) may reduce metabolic stability compared to the direct acetamide bond in Compound X .
Pharmacological Profiles
Key Comparisons :
- Antimicrobial Activity : Compound X ’s dimethylsulfamoyl group may offer broader antimicrobial efficacy compared to chlorophenyl derivatives (6f, 6o), which showed variable potency .
- Toxicity : The low cytotoxicity of Compound X ’s dimethylsulfamoyl group contrasts with high cytotoxicity in chlorophenyl derivatives (6g, 6j) .
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an oxadiazole ring and a thiophene moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is CHNOS. The presence of the dimethylsulfamoyl group is significant, as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and sulfamoyl groups exhibit notable antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The biological evaluation of related compounds has demonstrated Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, indicating strong antimicrobial potential .
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. Compounds with similar structural motifs have been evaluated against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). These studies typically report varying degrees of cytotoxicity, with some derivatives demonstrating IC values below 10 µM, suggesting significant potential for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The introduction of various substituents on the phenyl and thiophene rings has been shown to affect potency and selectivity against specific biological targets. For example:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups tends to enhance antimicrobial activity.
- Thiophene Modifications : Alterations in the thiophene structure can impact solubility and permeability, which are critical for bioavailability.
Case Studies
- Antitubercular Activity : A study examined a series of oxadiazole derivatives for their antitubercular properties. Compounds structurally related to this compound exhibited promising results with MIC values ranging from 0.058 µg/mL to 0.22 µg/mL against M. bovis BCG .
- Cytotoxicity Evaluation : In vitro tests on various cancer cell lines revealed that certain derivatives displayed low cytotoxicity while maintaining high efficacy against tumor cells. For instance, compounds with specific substituents on the oxadiazole ring showed selective action against MCF-7 cells without affecting normal cell lines significantly .
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | Target Organism/Cell Line | IC/MIC Value |
|---|---|---|---|
| Antibacterial | N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol...) | M. tuberculosis | 0.058 - 0.22 µg/mL |
| Anticancer | Similar oxadiazole derivatives | MCF-7 | < 10 µM |
| Cytotoxicity | Various derivatives | Normal vs Cancer Cell Lines | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
